tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate
CAS No.:
Cat. No.: VC15814003
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(14)8-13-9/h9-10,13H,4-8H2,1-3H3 |
| Standard InChI Key | MMYDESUGMHEAHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CCC1CN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclo[3.2.2]nonane core, where two nitrogen atoms occupy the 2- and 6-positions. The tert-butyl carbamate group at position 2 enhances steric bulk and stability, influencing reactivity and solubility. X-ray crystallography and computational modeling suggest that the bicyclic system adopts a rigid conformation, which is critical for its interactions in biological systems .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.32 g/mol | |
| Storage Conditions | 2–8°C, sealed, dark place | |
| Solubility | Chloroform, methanol |
The compound’s solubility in polar aprotic solvents like chloroform and methanol facilitates its use in organic synthesis . Its stability under refrigerated, anhydrous conditions makes it suitable for long-term storage .
Synthesis and Manufacturing
Industrial Considerations
Scaling production requires optimizing yield and purity. Continuous flow reactors and catalytic methods could mitigate challenges associated with traditional batch processes, such as side reactions and low efficiency .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s rigid bicyclic structure and nitrogen atoms make it a valuable building block for:
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Drug Candidates: Serving as a core structure for kinase inhibitors or neurotransmitter analogs.
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Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability .
Biological Activity
Though specific pharmacological data remain undisclosed, structurally similar diazabicyclo compounds exhibit:
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Enzyme Inhibition: Binding to active sites of proteases or kinases .
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Receptor Modulation: Interacting with G protein-coupled receptors (GPCRs) due to conformational rigidity.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound Name | Key Differences |
|---|---|
| tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | Smaller ring size (octane vs. nonane) |
| tert-Butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate | Altered nitrogen positions |
The tert-butyl group’s placement and ring size significantly impact solubility and target affinity .
Future Perspectives
Research Directions
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Mechanistic Studies: Elucidating interactions with biological targets.
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Process Optimization: Developing greener synthetic routes using biocatalysts or flow chemistry.
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